Cas no 2138308-42-4 (Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate)

Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
- 2138308-42-4
- EN300-731418
- Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate
-
- インチ: 1S/C14H17ClN2O3/c1-2-20-14(19)10-3-5-17(6-4-10)13-8-16-7-12(15)11(13)9-18/h7-10H,2-6H2,1H3
- InChIKey: RIJLGICLDAAKFC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(=C1C=O)N1CCC(C(=O)OCC)CC1
計算された属性
- せいみつぶんしりょう: 296.0927701g/mol
- どういたいしつりょう: 296.0927701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59.5Ų
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731418-1.0g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
Enamine | EN300-731418-0.5g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
Enamine | EN300-731418-2.5g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 | |
Enamine | EN300-731418-0.05g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
Enamine | EN300-731418-5.0g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
Enamine | EN300-731418-0.1g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
Enamine | EN300-731418-10.0g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 | |
Enamine | EN300-731418-0.25g |
ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate |
2138308-42-4 | 95.0% | 0.25g |
$708.0 | 2025-03-11 |
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylateに関する追加情報
Comprehensive Guide to Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate (CAS No. 2138308-42-4)
Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate (CAS No. 2138308-42-4) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This piperidine derivative features a unique combination of functional groups, including a chloro-substituted pyridine ring and an ethyl carboxylate moiety, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to bioactive molecules.
The compound's molecular formula is C14H17ClN2O3, with a molecular weight of 296.75 g/mol. Its chemical structure combines a pyridine aldehyde with a piperidine carboxylate, creating opportunities for diverse chemical modifications. The presence of both electron-withdrawing (chloro and formyl) and electron-donating (piperidine) groups makes this compound particularly interesting for studying electronic effects in heterocyclic systems.
In recent years, Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate has become a subject of interest in medicinal chemistry circles, especially with the growing focus on small molecule drug development and targeted therapies. The pharmaceutical industry's shift toward personalized medicine and precision drug design has increased demand for such specialized intermediates. Researchers frequently search for information about its synthetic routes, purification methods, and potential biological activities.
The compound's physicochemical properties make it suitable for various applications. It typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide. These characteristics are particularly valuable for researchers working on structure-activity relationship (SAR) studies or developing new chemical entities (NCEs) for therapeutic applications.
One of the most searched topics regarding this compound relates to its synthetic applications. The formyl group at the 4-position of the pyridine ring serves as an excellent handle for further functionalization through condensation reactions, reductive amination, or nucleophilic addition. Meanwhile, the ethyl carboxylate moiety can be hydrolyzed to the corresponding acid or reduced to the alcohol, providing additional points for molecular diversification. These features make it a versatile building block in combinatorial chemistry and fragment-based drug discovery.
Recent advances in catalysis and green chemistry have sparked interest in developing more efficient synthetic routes to this compound. Many researchers are investigating metal-catalyzed cross-coupling strategies or organocatalytic methods to access this scaffold with improved atom economy and reduced environmental impact. The growing emphasis on sustainable chemistry in pharmaceutical manufacturing has made these developments particularly relevant.
From a drug discovery perspective, the piperidine-pyridine core of this compound is structurally similar to several pharmacologically active agents. This has led to speculation about its potential as a precursor for CNS-active compounds, given that many drugs targeting the central nervous system contain similar heterocyclic frameworks. However, it's important to note that the compound itself has not been reported to possess any specific biological activity.
The analytical characterization of Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for ensuring the compound's purity and confirming its structure, especially when used as an intermediate in multi-step syntheses. Quality control is particularly important given the compound's potential use in pharmaceutical applications.
Storage and handling recommendations for this compound reflect standard practices for sensitive organic chemicals. It should be kept in a cool, dry place, protected from light and moisture. While not classified as highly hazardous, proper laboratory precautions should be observed, including the use of personal protective equipment when handling the material in powder form.
The market for specialized chemical intermediates like Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate has grown significantly in recent years, driven by increasing R&D activities in the pharmaceutical sector. Custom synthesis providers and fine chemical manufacturers have reported rising demand for such compounds, particularly from companies engaged in drug discovery and medicinal chemistry research.
Future research directions for this compound may include exploring its use in crystal engineering and materials science applications, given its potential to form interesting supramolecular structures through hydrogen bonding and π-π interactions. Additionally, its utility in asymmetric synthesis and chiral resolution processes may warrant further investigation, especially considering the growing importance of enantiopure compounds in pharmaceutical development.
For researchers considering working with this compound, it's advisable to consult recent literature for the latest synthetic protocols and applications. The compound's versatility as a building block continues to make it a valuable tool in organic synthesis, particularly for those working on heterocyclic chemistry and medicinal chemistry projects. As the field of small molecule therapeutics evolves, intermediates like this will likely play an increasingly important role in drug discovery efforts.
2138308-42-4 (Ethyl 1-(5-chloro-4-formylpyridin-3-yl)piperidine-4-carboxylate) 関連製品
- 1864053-58-6(2-ethenyloxane-3-carboxylic acid)
- 219132-82-8(4-(4-methyl-1,4-diazepan-1-yl)aniline)
- 5896-66-2(2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)
- 80058-85-1(2,5-Diisopropyl-4-phenoxyaniline)
- 2137595-76-5(4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide)
- 1468435-30-4(2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)
- 211932-33-1(2-2-(diethylamino)ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)
- 2680787-31-7(benzyl N-(1r,4r)-4-hydroxy-4-(trifluoromethyl)cyclohexylcarbamate)
- 2097950-95-1(2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid)



